molecular formula C15H27BO2 B2486540 2-(Cyclooctylidenemethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 2246622-34-2

2-(Cyclooctylidenemethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No. B2486540
CAS RN: 2246622-34-2
M. Wt: 250.19
InChI Key: AXZAIXVLUIFYAZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of dioxaborolane derivatives often involves rhodium-catalyzed hydroboration processes or reactions with organometallic reagents. For example, the synthesis of 4,4,5,5-tetramethyl-2-(1-(phenylsulfonyl)propan-2-yl)-1,3,2-dioxaborolane was achieved through rhodium catalyzed hydroboration of allyl phenyl sulfone, characterized by X-ray diffraction studies, showcasing the typical approach for such compounds (Coombs et al., 2006).

Molecular Structure Analysis

The molecular structure of dioxaborolane derivatives reveals significant insights into their chemical behavior. Single-crystal X-ray diffraction studies provide details on their crystalline structures, such as the monoclinic space group and cell parameters, as observed in similar compounds. This information aids in understanding the spatial arrangement and potential reactivity of such molecules (Coombs et al., 2006).

Chemical Reactions and Properties

Dioxaborolane compounds participate in various chemical reactions, including asymmetric aldol reactions and propargylation, indicating their versatility in organic synthesis. For instance, (4R-trans)-2-(1-Methylethenyl)-1,3,2-dioxaborolane-4,5-dicarboxylic acid, a chiral precursor of the acetone enolate, has been used in asymmetric aldol reactions to yield optically active 4-hydroxy-2-alkanones (Boldrini et al., 1987).

Scientific Research Applications

Synthesis and Inhibitory Activity

A notable application of derivatives of 2-(cyclooctylidenemethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is in the synthesis of specific mercapto- and piperazino-methyl-phenylboronic acid derivatives. These compounds have been evaluated for their inhibitory activity against serine proteases, including thrombin, highlighting their potential in biochemical research (Spencer et al., 2002).

Preparation of Homoallylic Alcohols and Amines

Another application is in the preparation of homoallylic alcohols and amines. This involves using the compound as an allylating reagent, demonstrating its versatility in organic synthesis (Ramachandran & Gagare, 2010).

Continuous Flow Synthesis

The compound is also significant in the continuous flow synthesis of 4,4,5,5-tetramethyl-2-(3-trimethylsilyl-2-propynyl)-1,3,2-dioxaborolane, a general propargylation reagent. This process addresses issues in batch processing and demonstrates the compound's role in scalable industrial synthesis (Fandrick et al., 2012).

Silicon-Based Drug Synthesis

The synthesis of silicon-based drugs and odorants utilizes a variant of this compound. It serves as a building block for biologically active derivatives, as exemplified in the synthesis of the retinoid agonist disila-bexarotene (Büttner et al., 2007).

Study of Physicochemical Properties

Its derivatives are also used in studying the physicochemical properties of specific compounds, such as azulene oligomers. This highlights its role in understanding the behavior of organic molecules under different conditions (Kurotobi et al., 2002).

Catalysis

It plays a role in catalysis, as seen in the Rhodium- and Ruthenium-catalyzed dehydrogenative borylation of vinylarenes. This process is crucial for synthesizing vinylboronates, which have various applications in organic synthesis (Murata et al., 2002).

Mechanism of Action

The mechanism of action is more relevant for bioactive compounds. It describes how the compound interacts with biological systems .

Safety and Hazards

Safety data sheets provide information on the hazards of a compound, precautions for handling, and procedures for dealing with spills or exposure .

properties

IUPAC Name

2-(cyclooctylidenemethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H27BO2/c1-14(2)15(3,4)18-16(17-14)12-13-10-8-6-5-7-9-11-13/h12H,5-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXZAIXVLUIFYAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C=C2CCCCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H27BO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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